molecular formula C19H19F3O4 B8646908 2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]- CAS No. 93218-33-8

2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-

Cat. No. B8646908
Key on ui cas rn: 93218-33-8
M. Wt: 368.3 g/mol
InChI Key: VWQRCUFUWWBSTD-UHFFFAOYSA-N
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Patent
US04522647

Procedure details

To a solution of acetone N,N-dimethylhydrazone (0.32 g, 3.23 mmol) in tetrahydrofuran (THF; 5 ml) is added N-butyllithium (0.21 g, 3.23 mmol) at -65°, and the mixture is stirred for 30 minutes. To this is added dropwise 2-[4-(4-trifluoromethylphenoxy)phenoxy]propanal (1.0 g, 3.23 mmol) in 5 ml of THF, keeping the temperature at or below -60°. After 3 hours at -65°, the reaction mixture is allowed to warm to 0°, and is poured onto 20 g ice made slightly acidic with 10% acetic acid. It is extracted into ether, and the organic extract is washed with water and with NaCl and is dried over sodium sulfate. Solvent is removed, and the residue is purified by prep. TLC (silica gel, 20% ethyl acetate/hexane) to give 4-hydroxy-5-[4-(4-trifluoromethylphenoxy)phenoxy]-2-hexanone (C'; Q1 is CH, Y is hydrogen, Z is trifluoromethyl, R 1 is methyl and R2 is methyl). ##STR21##
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-[4-(4-trifluoromethylphenoxy)phenoxy]propanal
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)N=[C:4]([CH3:6])[CH3:5].[Li+].CCC[CH2-].[F:13][C:14]([F:34])([F:33])[C:15]1[CH:32]=[CH:31][C:18]([O:19][C:20]2[CH:30]=[CH:29][C:23]([O:24][CH:25]([CH3:28])[CH:26]=[O:27])=[CH:22][CH:21]=2)=[CH:17][CH:16]=1.C(O)(=[O:37])C>O1CCCC1>[OH:27][CH:26]([CH:25]([O:24][C:23]1[CH:29]=[CH:30][C:20]([O:19][C:18]2[CH:31]=[CH:32][C:15]([C:14]([F:33])([F:34])[F:13])=[CH:16][CH:17]=2)=[CH:21][CH:22]=1)[CH3:28])[CH2:5][C:4](=[O:37])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
CN(N=C(C)C)C
Name
Quantity
0.21 g
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-[4-(4-trifluoromethylphenoxy)phenoxy]propanal
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C=O)C)C=C2)C=C1)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below -60°
WAIT
Type
WAIT
Details
After 3 hours at -65°
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
EXTRACTION
Type
EXTRACTION
Details
It is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
is washed with water and with NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by prep

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CC(C)=O)C(C)OC1=CC=C(C=C1)OC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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